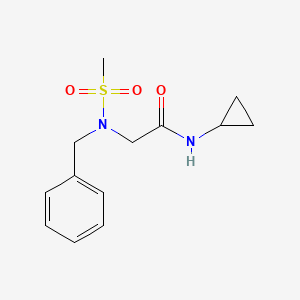
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine, also known as DMF-DP, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DMF-DP is a piperidine derivative, and its chemical structure consists of a furan ring, a piperidine ring, and a phenyl ring. This compound has shown promising results in various studies, which has led to its increased interest in the scientific community.
作用機序
The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor. This binding results in the activation of downstream signaling pathways, which leads to various physiological effects. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine also has antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine is its potential toxicity, which needs to be further studied.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine. One potential direction is the development of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine as a radiotracer for PET imaging studies. Another potential direction is the study of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine in the treatment of various neurological and inflammatory disorders. Further studies are also needed to investigate the potential toxicity of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine and its long-term effects. Overall, N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has shown promising results in various studies, which makes it a potential candidate for further research and development.
合成法
The synthesis of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves the reaction of 3,4-dimethylaniline with 2-methyl-3-furoic acid to form an amide intermediate. This intermediate is then reacted with piperidine to yield N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine. This synthesis method has been optimized to achieve high yields and purity of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.
特性
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13-6-7-16(11-14(13)2)20-17-5-4-9-21(12-17)19(22)18-8-10-23-15(18)3/h6-8,10-11,17,20H,4-5,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETFKGNOQLFXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(OC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![3-[(4-methylphenyl)thio]-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl acetate](/img/structure/B5125374.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![4-{2-[(3-chlorophenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B5125387.png)

![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)

![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)
![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-phenylpiperazine](/img/structure/B5125456.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)